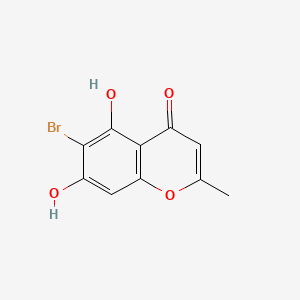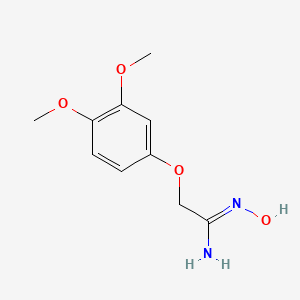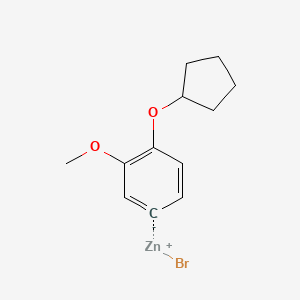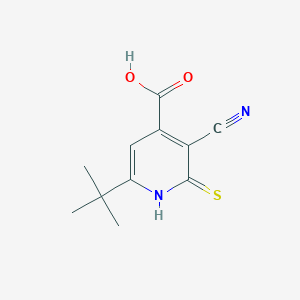
6-(Tert-butyl)-3-cyano-2-thioxo-1,2-dihydropyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Tert-butyl)-3-cyano-2-thioxo-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic compound with a unique structure that includes a tert-butyl group, a cyano group, and a thioxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butyl)-3-cyano-2-thioxo-1,2-dihydropyridine-4-carboxylic acid typically involves the reaction of appropriate pyridine derivatives with tert-butyl isocyanide and sulfur sources under controlled conditions. One common method includes the use of tert-butyl isocyanide, cyanoacetic acid, and elemental sulfur in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
6-(Tert-butyl)-3-cyano-2-thioxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl groups using alkyl halides in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.
Substitution: Alkyl halides, sodium hydride, dimethylformamide, room temperature.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various alkyl-substituted derivatives.
Aplicaciones Científicas De Investigación
6-(Tert-butyl)-3-cyano-2-thioxo-1,2-dihydropyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 6-(Tert-butyl)-3-cyano-2-thioxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the thioxo group can interact with metal ions, potentially inhibiting enzyme activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Used as a stabilizer in polymers.
tert-Butyl hydroperoxide: Employed as an oxidizing agent in organic synthesis.
Uniqueness
6-(Tert-butyl)-3-cyano-2-thioxo-1,2-dihydropyridine-4-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Propiedades
Fórmula molecular |
C11H12N2O2S |
|---|---|
Peso molecular |
236.29 g/mol |
Nombre IUPAC |
6-tert-butyl-3-cyano-2-sulfanylidene-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2S/c1-11(2,3)8-4-6(10(14)15)7(5-12)9(16)13-8/h4H,1-3H3,(H,13,16)(H,14,15) |
Clave InChI |
WQMQDIKOKILHFO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=S)N1)C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



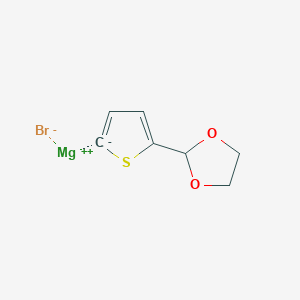
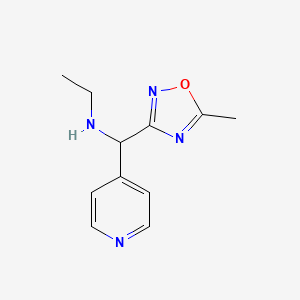

![1-Ethynyl-3-oxabicyclo[3.1.0]hexane](/img/structure/B14883900.png)
![2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(5-methylfuran-2-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14883902.png)

![4,6-Diazaspiro[2.5]octane-5,7-dione](/img/structure/B14883911.png)
![4-Fluoro-2-[(2-methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14883922.png)
